N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Description
N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a unique compound that stands out due to its structural complexity and potential applications in various scientific fields. This compound features a combination of a thiophene sulfonyl group, a piperidine ring, and an imidazo[1,2-a]pyridine core, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c21-24(22,15-6-3-11-23-15)20-9-1-4-13(12-20)18-14-5-2-8-19-10-7-17-16(14)19/h3,6-7,10-11,13-14,18H,1-2,4-5,8-9,12H2/t13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKRCYQDNPRPAM-KWCCSABGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)NC3CCCN4C3=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)NC3CCCN4C3=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves multiple steps:
Formation of the Piperidine Ring: : This initial step usually involves the cyclization of suitable precursors under acidic or basic conditions to form the piperidine ring.
Introduction of the Thiophene Sulfonyl Group: : This step can be achieved through sulfonylation reactions, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.
Construction of the Imidazo[1,2-a]pyridine Core: : This crucial step involves the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial-scale production often mirrors laboratory synthesis but with optimized reaction conditions to maximize yield and purity. Scaling up usually requires:
High-Pressure Reactors: : To handle the increased volumes and maintain precise temperature control.
Automated Systems: : For precise reagent addition and reaction monitoring.
Purification Techniques: : Such as crystallization or chromatography to ensure high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where substituents on the thiophene or piperidine rings can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, often in ether or alcohol solvents.
Substitution: : Halides, alcohols, or thiols under conditions such as elevated temperatures or in the presence of catalysts.
Major Products Formed
Oxidation Products: : Sulfoxides or sulfones from the thiophene ring.
Reduction Products: : Deoxygenated derivatives of the imidazo[1,2-a]pyridine core.
Substitution Products: : Various substituted derivatives, depending on the nucleophiles used.
Scientific Research Applications
This compound has several applications across different scientific fields:
Chemistry: : Used as a building block in organic synthesis due to its versatile reactivity.
Medicine: : Investigated for therapeutic potential due to its structural similarity to bioactive molecules.
Industry: : Employed in material science for developing new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine exerts its effects often involves binding to specific molecular targets:
Molecular Targets: : Proteins or enzymes where the compound can modulate activity.
Pathways Involved: : Signal transduction pathways, potentially impacting processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-1-benzylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
N-[(3R)-1-methylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Highlights of Its Uniqueness
This compound's uniqueness lies in the specific arrangement and combination of the thiophene sulfonyl group, piperidine ring, and imidazo[1,2-a]pyridine core. This unique structure confers distinct reactivity and potential biological activity compared to other similar compounds.
N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine truly stands out due to its intricate structure and broad application potential across various scientific domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
